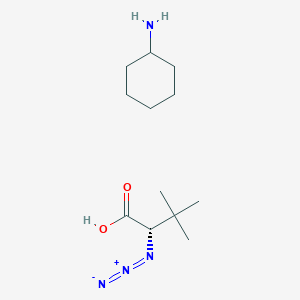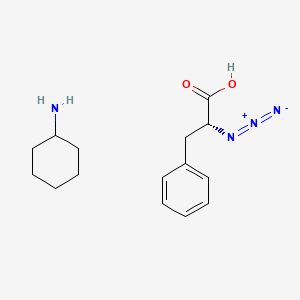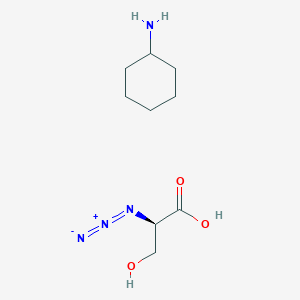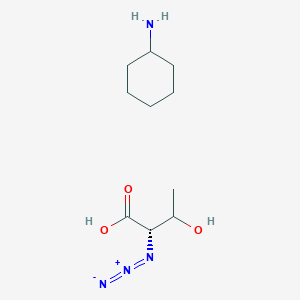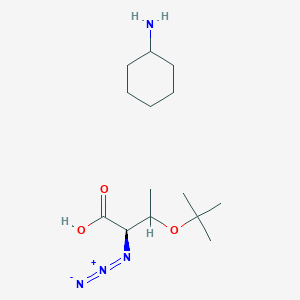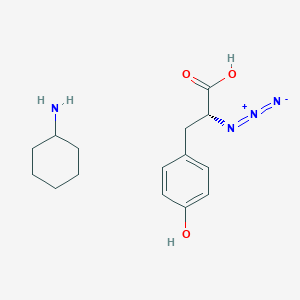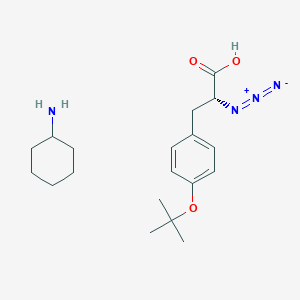
2.3.6-Trichlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorobiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,6-Trichlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
2,3,6-Trichlorobiphenyl has been studied extensively due to its environmental persistence and potential health effects. Its applications in scientific research include:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical insulating fluids, hydraulic fluids, and as plasticizers.
Mecanismo De Acción
2,3,6-Trichlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This interaction disrupts cellular function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes, such as the cytochrome P450 family .
Comparación Con Compuestos Similares
- 2,3,4-Trichlorobiphenyl
- 2,4,6-Trichlorobiphenyl
- 2,3,5-Trichlorobiphenyl
Comparison: 2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2.3.6-Trichlorobiphenyl can be achieved by a multi-step process involving various chemical reactions.", "Starting Materials": ["Biphenyl", "Chlorine gas", "Aluminum chloride", "Iron powder", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium nitrite", "Sulfuric acid", "Nitric acid"], "Reaction": [ "Step 1: Nitration of Biphenyl - Biphenyl is nitrated using a mixture of nitric and sulfuric acid to form 2-nitrobiphenyl.", "Step 2: Reduction of 2-nitrobiphenyl - 2-nitrobiphenyl is reduced using iron powder and hydrochloric acid to form 2-aminobiphenyl.", "Step 3: Diazotization of 2-aminobiphenyl - 2-aminobiphenyl is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Chlorination of Biphenyl - Biphenyl is chlorinated using chlorine gas and aluminum chloride to form 2,3-dichlorobiphenyl.", "Step 5: Coupling of Diazonium Salt and 2,3-dichlorobiphenyl - The diazonium salt is coupled with 2,3-dichlorobiphenyl using sodium hydroxide and sodium carbonate to form 2.3.6-Trichlorobiphenyl." ] } | |
Número CAS |
58702-45-9 |
Fórmula molecular |
C12H7Cl3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


